Enzymatic Drug Release: Val-Cit-PAB Linker Enables Near-Quantitative Lysosomal Doxorubicin Liberation
In a direct comparative study of cathepsin B-labile dipeptide linkers for doxorubicin immunoconjugates, the Val-Cit-PABC-DOX construct (structurally equivalent to Doxorubicin-MVCP's drug-linker architecture) demonstrated rapid and near-quantitative drug release with purified cathepsin B and in rat liver lysosomal preparations, while also exhibiting excellent stability in human plasma [1]. The self-immolative PABC spacer was mechanistically demonstrated to be required for rapid free drug generation; without this spacer, drug release was severely impaired [2].
| Evidence Dimension | Drug release efficiency |
|---|---|
| Target Compound Data | MC-Val-Cit-PAB-Doxorubicin (equivalent to Doxorubicin-MVCP): near-quantitative Dox release with cathepsin B and in lysosomal preparation |
| Comparator Or Baseline | Z-Phe-Lys-PABC-DOX (model substrate 49): DOX release 30-fold faster with cathepsin B alone than Z-Val-Cit-PABC-DOX (model substrate 42); but rates were identical in rat liver lysosomal preparation, indicating multi-enzyme participation for Val-Cit |
| Quantified Difference | DOX release from Z-Phe-Lys-PABC-DOX was 30-fold faster than from Z-Val-Cit-PABC-DOX with cathepsin B alone; rates became identical in lysosomal preparation, demonstrating that Val-Cit achieves equivalent release via broader enzyme complement |
| Conditions | Cell-free enzymatic assay with purified human cathepsin B and rat liver lysosomal preparation; model substrates Z-Phe-Lys-PABC-DOX (49) and Z-Val-Cit-PABC-DOX (42) |
Why This Matters
Procurement decisions for ADC building blocks hinge on linker release efficiency: Doxorubicin-MVCP's Val-Cit-PAB architecture ensures reliable, quantitative payload liberation in the lysosomal compartment—the intracellular site where antibody-drug conjugates are processed—whereas alternative dipeptide sequences (e.g., Phe-Lys) may exhibit divergent single-enzyme versus multi-enzyme release kinetics, potentially confounding in vitro-to-in vivo translation.
- [1] Dubowchik GM, et al. Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity. Bioconjugate Chem. 2002;13(4):855-869. PMID: 12121142. View Source
- [2] Dubowchik GM, et al. (2002) as above—self-immolative PABC spacer requirement data. View Source
